4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
CAS No.: 1909308-90-2
Cat. No.: VC7431445
Molecular Formula: C6H7ClF2N2O2S
Molecular Weight: 244.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909308-90-2 |
|---|---|
| Molecular Formula | C6H7ClF2N2O2S |
| Molecular Weight | 244.64 |
| IUPAC Name | 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3 |
| Standard InChI Key | BFWLECPLJSFUNS-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
The compound is systematically named 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride under IUPAC guidelines. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1909308-90-2, 943152-92-9 |
| Molecular Formula | |
| Molecular Weight | 244.64 g/mol |
| SMILES | CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C |
| InChI Key | BFWLECPLJSFUNS-UHFFFAOYSA-N |
Note on CAS Number Discrepancy: Two distinct CAS numbers are associated with this compound, likely due to registry variations across databases or isomerism. Both entries share identical molecular formulas, suggesting structural similarity .
Structural Analysis
The pyrazole ring features nitrogen atoms at positions 1 and 2, with substituents at positions 3 (difluoromethyl), 4 (methyl), and 5 (sulfonyl chloride). The sulfonyl chloride group () enhances electrophilicity, making the compound reactive toward nucleophiles like amines and alcohols. The difluoromethyl group () contributes to metabolic stability and lipophilicity, traits valuable in drug design .
Physical and Chemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 293.9 ± 40.0 °C (predicted) | |
| Density | 1.63 ± 0.1 g/cm³ (predicted) | |
| pKa | -5.18 ± 0.19 (predicted) | |
| Solubility | Not available |
The low pKa indicates strong acidity, likely due to the sulfonyl chloride group. Solubility data remains uncharacterized, highlighting a research gap .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via functionalization of pyrazole precursors. A patent (WO2014120397A1) outlines a related methodology for pyrazole derivatives :
-
Claisen Condensation: Formation of an enolate intermediate from alkyl difluoroacetoacetate.
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Acidification: Treatment with carbon dioxide to generate the free acid.
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Coupling Reaction: Reaction with trialkyl orthoformate in acetyl anhydride to yield an alkoxymethylene intermediate.
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Ring Closure: Reaction with methylhydrazine in a biphasic system (e.g., toluene/water) using weak bases like .
For 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, sulfonation of the pyrazole core using chlorosulfonic acid followed by chlorination may be employed.
Yield and Optimization
The patent reports yields of 75–80% for analogous compounds after fractional distillation . Key optimization factors include:
-
Temperature control during ring closure (-20°C to 5°C).
-
Use of saturated aqueous sodium chloride to separate organic phases .
Applications in Research and Industry
Pharmaceutical Chemistry
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of antibiotics and protease inhibitors. The difluoromethyl group may enhance blood-brain barrier penetration, making this compound a candidate for central nervous system-targeted drugs.
Agrochemical Development
In agrochemicals, the compound serves as a precursor for sulfonylurea herbicides. These inhibit acetolactate synthase, disrupting plant amino acid biosynthesis .
Material Science
The electron-deficient sulfonyl chloride group facilitates polymerization reactions, potentially yielding flame-retardant materials.
| Hazard Statement | Code |
|---|---|
| Harmful if swallowed | H302 |
| Causes severe skin burns | H314 |
Source classifies it as hazardous (H302/H314), while Source labels it as an irritant (Xi). This discrepancy may reflect differences in concentration or regulatory frameworks.
Future Research Directions
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